molecular formula C19H21N5O4 B028100 Prazosin-d8 CAS No. 1006717-55-0

Prazosin-d8

Katalognummer B028100
CAS-Nummer: 1006717-55-0
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: IENZQIKPVFGBNW-YEBVBAJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prazosin-d8 is a deuterium-labeled analog of Prazosin . Prazosin is an adrenergic α, α 2B -adrenoceptor and a potent melatonin MT3 receptor antagonist .


Molecular Structure Analysis

The molecular formula of Prazosin-d8 is C19H13D8N5O4 . The formal name is [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8]-2-furanyl-methanone .


Physical And Chemical Properties Analysis

Prazosin-d8 has a molecular weight of 391.45 . It is a solid at room temperature . It is soluble in chloroform and sparingly soluble in methanol .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Agent

Field

Medicine - Cardiology

Application

Prazosin is used as an antihypertensive agent. It’s the first member of a new class of antihypertensive agents .

Method of Application

Prazosin is administered orally to patients suffering from hypertension .

Results

Prazosin has shown efficacy in treating hypertension. It has been used in combination with other drugs like propranolol and a diuretic for better results .

Anti-Quorum Sensing Activities

Field

Microbiology

Application

Prazosin has been evaluated for its anti-quorum sensing activities against Gram-negative bacteria such as Pseudomonas aeruginosa, Proteus mirabilis, and Serratia marcescens .

Method of Application

The study involved assessing the anti-QS and anti-virulence activities of prazosin against these bacteria .

Results

Prazosin significantly downregulated the expression of QS-encoding genes and showed considerable ability to compete on QS proteins in tested strains. It significantly diminished biofilm formation in vitro and bacterial virulence in vivo .

Treatment of Congestive Heart Failure

Application

Prazosin has been used in the treatment of advanced long-standing congestive heart failure due to coronary disease .

Method of Application

Prazosin is administered orally to patients suffering from congestive heart failure .

Results

The acute and chronic cardiocirculatory effects of prazosin were evaluated by cardiac catheterization, forearm plethysmography, echocardiography, treadmill exercise, and symptoms in patients with advanced long-standing congestive heart failure due to coronary disease .

Treatment of Post-Traumatic Stress Disorder (PTSD) and Associated Nightmares

Field

Psychiatry

Application

Prazosin has been evaluated for its benefits in controlling the symptoms of post-traumatic stress disorder (PTSD) and associated nightmares .

Method of Application

Prazosin is administered orally to patients suffering from PTSD .

Results

Many studies have shown that Prazosin can help control the symptoms of PTSD and associated nightmares .

Management of Raynaud Phenomenon

Field

Medicine - Rheumatology

Application

Prazosin has been used in the management of Raynaud phenomenon .

Method of Application

Prazosin is administered orally to patients suffering from Raynaud phenomenon .

Results

Prazosin has shown efficacy in managing the symptoms of Raynaud phenomenon .

Symptomatic Treatment of Benign Prostatic Hyperplasia

Field

Medicine - Urology

Application

Prazosin has been used in the symptomatic treatment of benign prostatic hyperplasia .

Method of Application

Prazosin is administered orally to patients suffering from benign prostatic hyperplasia .

Results

Prazosin has shown efficacy in managing the symptoms of benign prostatic hyperplasia .

Treatment of Agitation

Application

Prazosin has been evaluated for its benefits in controlling the symptoms of agitation .

Method of Application

Prazosin is administered orally to patients suffering from agitation .

Results

Many studies have shown that Prazosin can help control the symptoms of agitation .

Management of Disturbed Sleep/Nightmares

Application

Prazosin has been used in the management of disturbed sleep and nightmares .

Method of Application

Prazosin is administered orally to patients suffering from disturbed sleep and nightmares .

Results

Prazosin has shown efficacy in managing the symptoms of disturbed sleep and nightmares .

Internal Standard for Quantification

Field

Chemistry - Analytical Chemistry

Application

Prazosin-d8 is intended for use as an internal standard for the quantification of prazosin by GC- or LC-MS .

Method of Application

Prazosin-d8 is used in the process of Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of prazosin .

Results

The use of Prazosin-d8 as an internal standard helps in achieving accurate quantification of prazosin .

Safety And Hazards

Prazosin-d8 should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical-resistant gloves and safety goggles, should be used .

Zukünftige Richtungen

Prazosin, the non-deuterated analogue of Prazosin-d8, has been demonstrated effective in randomized controlled trials (RCTs) for posttraumatic stress disorder (PTSD) trauma nightmares, distressed awakenings, daytime hyperarousal symptoms, and global clinical function . This suggests potential future directions for the use of Prazosin-d8 in similar applications.

Eigenschaften

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)/i5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENZQIKPVFGBNW-YEBVBAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC=CO4)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649145
Record name [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prazosin-d8

CAS RN

1006717-55-0
Record name [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 500 ml. of water, 50 g. of the α-form of prazosin hydrochloride was added and the mixture stirred and heated to 95° C. for 2 hours. After cooling to about 50° C. the slurry was filtered, washed with water and dried in air for 48 hours to obtain 50.5 g. of prazosin hydrochloride polyhydrate containing 12.4% water. The infrared spectrum obtained with a KBr disc was identical to that shown in FIG. II.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

In a 100 ml. flask equipped with thermometer and drying tube was charged 10 ml. of dry tetrahydrofuran and 0.5 ml. (6.2 mmoles) of furan. The solution was cooled to -20° C. and 2.8 ml. (6.2 l mmoles) of n-butyl lithium in hexane was added. To the resulting light amber mixture was added 400 mg. (1.24 mmoles) of 2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline dissolved in 30 ml. of dry tetrahydrofuran. After the addition was complete, the reaction mixture was allowed to warm to room temperature while stirring overnight. The reaction was quenched into 88 ml. of 2N hydrochloric acid, washed with 100 ml. of chloroform, adjusted to pH 10 with aqueous sodium hydroxide solution and extracted twice with 100 ml. portions of chloroform. The aqueous phase was concentrated in vacuo to about 2 ml. and filtered to afford 15 mg of the title compound, M.P. 263°-264° C. The infrared spectrum and thin-layer chromatography behavior were identical to that of an authentic specimen.
Name
Quantity
6.2 mmol
Type
reactant
Reaction Step One
Quantity
6.2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Quantity
1.24 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To the above mixture is added slowly at -20° C., 32.9 g. (0.10 mole) of 2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline dissolved in 300 ml. of ethyl ether. The reaction mixture is stirred at -20° C. for 2 hours, then allowed to warm to room temperature. The resulting mixture is hydrolyzed by addition of 100 ml. of water, and the ether layer separated. The aqueous layer is extracted with 300 ml. of ether and the combined extracts are dried over anhydrous magnesium sulfate. Evaporation of solvent affords 2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline which can be further pruified if desired by silica gel column chromatography.
Name
2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Name
COc1cc2nc(N3CCN(C#N)CC3)nc(N)c2cc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Prazosin alprostadilate was synthesized as follows. Of prazosin hydrochloride (Sigma), (202.2 mg) were dissolved in 300 cc sterile water (Baxter). To the solution was added 481.5 μL of 1 M sodium hydroxide (Fisher). The solution slowly became cloudy as it was chilled for 1 hour on ice. The cloudy solution was transferred to conical tubes in order to hasten precipitation by centrifugation at 1000 g for 5 minutes. Pellets were consolidated and recentrifuged. The pellet was resuspended in 10 cc sterile water, and after centrifugation, the supernatant was discarded and the pellet dried for 2 days in a vacuum desiccator containing phosphorus pentoxide. In 5 cc of a solution of 4:1 acetonitrile and water, 46.5 mg prazosin free base and an equimolar amount of alprostadil, 43 mg, were dissolved by heating to 50° C. for 5 minutes. The volume was reduced by one-half under a stream of nitrogen and acetonitrile was added to increase the volume 50%. This was repeated until water was removed azeotropically and only acetonitrile remained. As the volume of acetonitrile decreased, white crystals appeared. The mother liquor was decanted and discarded. The crystals were dried in a vacuum dessicator containing phosphorus pentoxide.
Quantity
202.2 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
481.5 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prazosin-d8
Reactant of Route 2
Reactant of Route 2
Prazosin-d8
Reactant of Route 3
Reactant of Route 3
Prazosin-d8
Reactant of Route 4
Reactant of Route 4
Prazosin-d8
Reactant of Route 5
Reactant of Route 5
Prazosin-d8
Reactant of Route 6
Reactant of Route 6
Prazosin-d8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.